

# Characterization of Iomeprol Intermediate-1 Reference Standard: A Comparative Guide

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## Compound of Interest

Compound Name: *Iomeprol intermediate-1*

Cat. No.: B125727

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This guide provides a comprehensive characterization of a reference standard for **Iomeprol intermediate-1**, identified as 5-(2-hydroxyacetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. It is a key precursor in the synthesis of Iomeprol, a widely used non-ionic, tri-iodinated contrast agent.<sup>[1][2][3]</sup> This document outlines its physicochemical properties and compares them with other relevant iodinated contrast agent intermediates, providing essential data for researchers, scientists, and professionals in drug development.

## Comparative Data of Iodinated Contrast Agent Intermediates

The following table summarizes the key physicochemical properties of the **Iomeprol intermediate-1** reference standard and compares it with commercially available intermediates of other common iodinated contrast agents, such as Iohexol and Iopamidol.

Property	Iohexol Intermediate (5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide)		
	Iomeprol Intermediate-1	Iopamidol Impurity A	
Chemical Name	5-(2-hydroxyacetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide	5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide	5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodoisophthalamide
CAS Number	Not explicitly found	31127-80-7[4][5]	60166-98-5[6]
Molecular Formula	C <sub>17</sub> H <sub>22</sub> I <sub>3</sub> N <sub>3</sub> O <sub>8</sub>	C <sub>16</sub> H <sub>20</sub> I <sub>3</sub> N <sub>3</sub> O <sub>7</sub> [5]	C <sub>14</sub> H <sub>18</sub> I <sub>3</sub> N <sub>3</sub> O <sub>6</sub> [6]
Molecular Weight	793.08 g/mol	747.06 g/mol [4][5]	705.02 g/mol [6]
Purity (Typical)	≥99.0% (as per typical reference standard quality)	≥99.0% (HPLC)[4]	Available as a certified reference material[7]
Appearance	White to off-white crystalline powder (expected)	White to off-white crystalline powder	White to off-white crystalline powder
Solubility	Expected to be soluble in polar organic solvents and aqueous solutions	Soluble in water and methanol	Soluble in water

## Experimental Protocols for Characterization

Detailed methodologies for the comprehensive characterization of the **Iomeprol intermediate-1** reference standard are provided below. These protocols are standard for the analysis of pharmaceutical intermediates.

## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Objective: To determine the purity of the **Iomeprol intermediate-1** and to quantify any related impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation of the main peak from all potential impurities.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
- Procedure: A solution of the reference standard is prepared in a suitable solvent (e.g., mobile phase) at a known concentration. The solution is injected into the HPLC system, and the chromatogram is recorded. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

- Objective: To confirm the chemical structure of **Iomeprol intermediate-1**.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) or deuterium oxide (D<sub>2</sub>O).
- Experiments:

- $^1\text{H}$  NMR: Provides information on the number and types of protons and their neighboring atoms.
- $^{13}\text{C}$  NMR: Provides information on the carbon skeleton of the molecule.
- 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.
- Data Analysis: The chemical shifts, coupling constants, and correlations from the NMR spectra are analyzed to confirm the assigned structure of 5-(2-hydroxyacetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.

## Mass Spectrometry (MS) for Molecular Weight Verification

- Objective: To confirm the molecular weight of the **Iomeprol intermediate-1**.
- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Ionization Technique: Electrospray ionization (ESI) is commonly used for polar molecules like this intermediate.
- Procedure: A dilute solution of the sample is introduced into the mass spectrometer. The instrument is operated in both positive and negative ion modes to observe the protonated molecule  $[\text{M}+\text{H}]^+$  and/or the deprotonated molecule  $[\text{M}-\text{H}]^-$ .
- Data Analysis: The observed mass-to-charge ratio ( $\text{m/z}$ ) of the molecular ion is compared with the calculated exact mass of the proposed structure to confirm its identity.

## Infrared (IR) Spectroscopy for Functional Group Identification

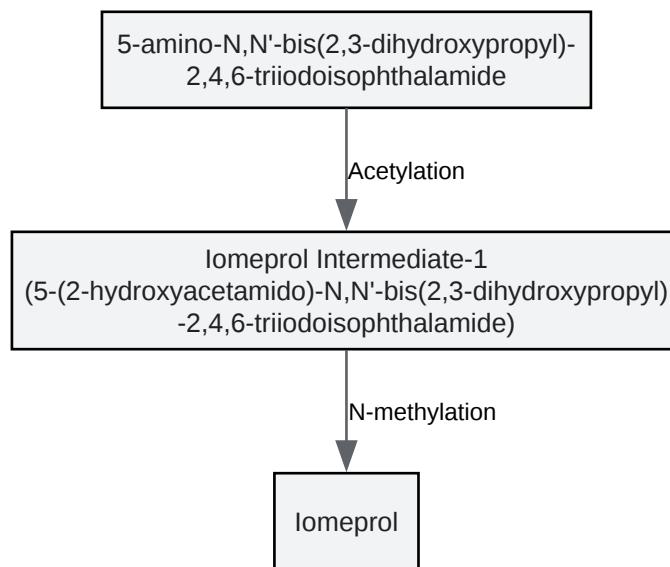
- Objective: To identify the key functional groups present in the **Iomeprol intermediate-1** molecule.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

- Sample Preparation: The solid sample is typically analyzed as a potassium bromide (KBr) pellet or using an attenuated total reflectance (ATR) accessory.
- Procedure: The sample is scanned over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), N-H (amide), C=O (amide), and C-I bonds.

## Visualizations

### Synthesis Pathway of Iomeprol

The following diagram illustrates a plausible synthesis pathway for Iomeprol, highlighting the position of **Iomeprol Intermediate-1**.

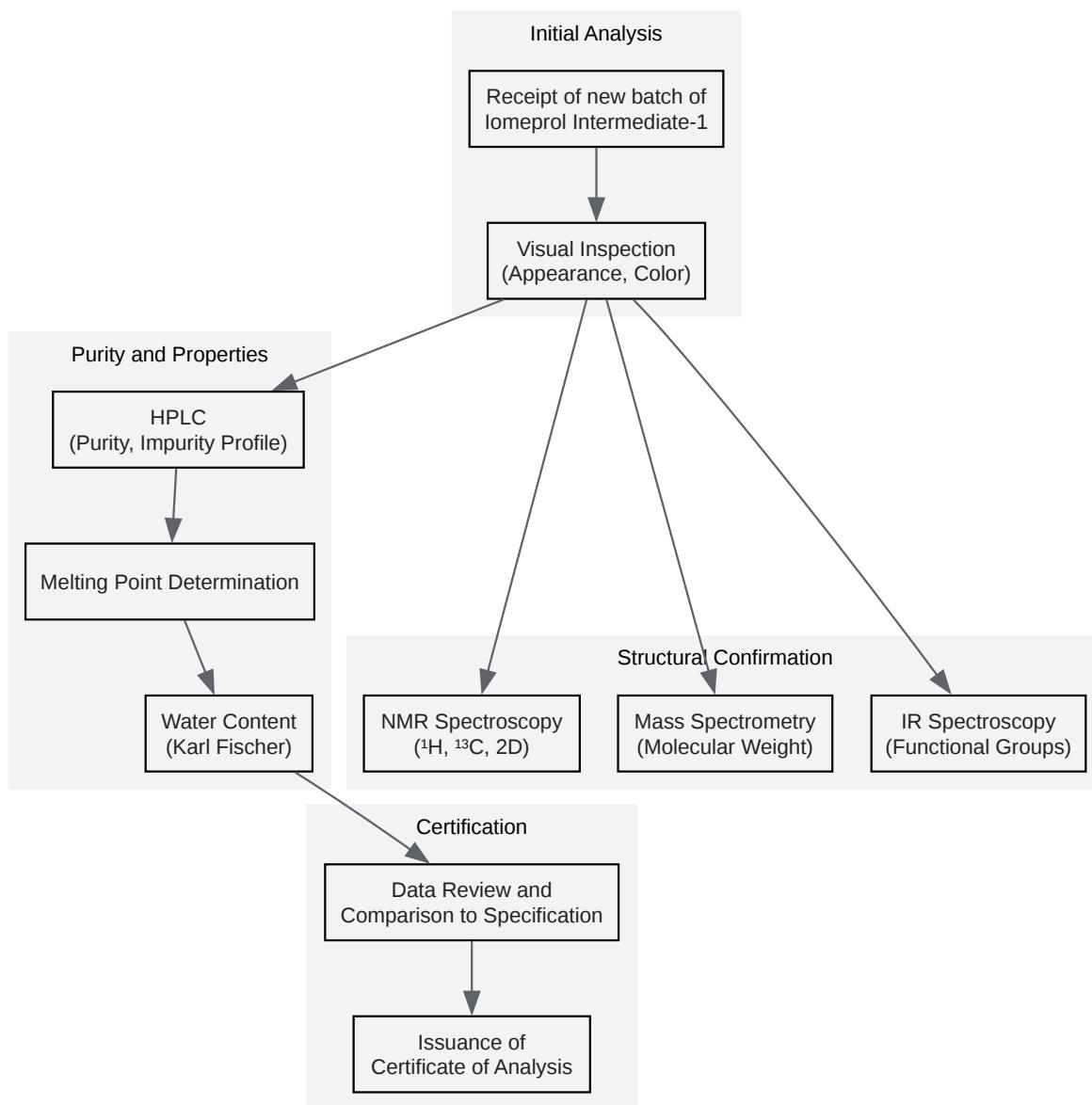


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Caption: Synthesis pathway of Iomeprol.

### Experimental Workflow for Reference Standard Characterization

This diagram outlines the general workflow for the characterization and certification of a new batch of **Iomeprol Intermediate-1** reference standard.



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Caption: Characterization workflow for a reference standard.

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- To cite this document: BenchChem. [Characterization of Iomeprol Intermediate-1 Reference Standard: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b125727#iomeprol-intermediate-1-reference-standard-characterization>]

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